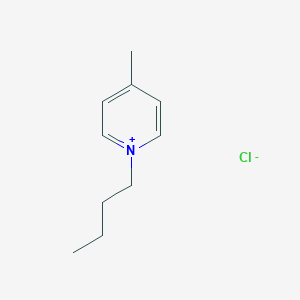

1-Butyl-4-methylpyridinium chloride

描述

属性

IUPAC Name |

1-butyl-4-methylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.ClH/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSDTJNDMGOTFN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049205 | |

| Record name | 1-Butyl-4-methylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112400-86-9 | |

| Record name | N-Butyl-4-methylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112400869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-4-methylpyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-4-methylpyridinium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYL-4-METHYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4ZM1NC0YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Conditions and Parameters

| Parameter | Typical Range |

|---|---|

| Molar Ratio (Pyridine:Alkyl Halide) | 1:1.1–1:1.5 |

| Solvent | Toluene, Acetonitrile, or Solvent-Free |

| Temperature | 80–100°C (Reflux) |

| Reaction Time | 24–72 hours |

| Yield | 70–85% |

The use of a slight excess of 1-chlorobutane ensures complete conversion of 4-methylpyridine. Polar aprotic solvents like acetonitrile enhance reaction kinetics by stabilizing the transition state. Solvent-free conditions reduce purification complexity but require rigorous temperature control to mitigate side reactions.

Crystallization and Purification Strategies

Post-synthesis, the crude product is purified via recrystallization or solvent washing. The chloride anion’s high charge density facilitates strong ionic interactions, necessitating polar solvents for dissolution.

Recrystallization Protocol

-

Dissolution : Crude product is dissolved in hot ethanol (≥70°C).

-

Filtration : Remove insoluble impurities via hot filtration.

-

Crystallization : Cool the filtrate to 4°C for 12–24 hours.

-

Isolation : Collect crystals via vacuum filtration and wash with cold diethyl ether.

This method yields crystals suitable for single-crystal X-ray diffraction (SC-XRD), as demonstrated in studies analyzing cation-anion interactions. SC-XRD reveals a gauche conformation of the butyl chain, which influences packing efficiency and melting point.

Structural and Purity Validation

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) :

-

Elemental Analysis :

Element Theoretical (%) Observed (%) C 64.34 63.98 H 8.68 8.71 N 7.54 7.49 -

Melting Point : 128–132°C (decomposition observed above 135°C).

Comparative Analysis of Anion Effects

The choice of anion significantly impacts synthesis and properties. For instance, 1-butyl-4-methylpyridinium bromide (CAS 65350-59-6) requires analogous conditions but exhibits distinct crystallization behavior due to bromide’s larger ionic radius. Chloride salts generally exhibit higher melting points and stronger hydrogen-bonding networks compared to hexafluorophosphate derivatives.

Industrial-Scale Considerations

Process Optimization

-

Continuous Flow Reactors : Reduce reaction time to 4–6 hours via enhanced heat transfer.

-

Solvent Recovery : Ethanol and acetonitrile are recycled via distillation, achieving >90% recovery rates.

-

Waste Management : Halide byproducts are neutralized with aqueous NaOH, yielding non-hazardous NaCl.

Recent Advances in Synthesis

Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields (75–80%) . Additionally, ionic liquid-supported catalysts enable solvent-free routes, aligning with green chemistry principles.

化学反应分析

Types of Reactions

1-Butyl-4-methylpyridinium chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.

Oxidation and Reduction: The pyridinium ring can participate in redox reactions.

Complexation: It can form complexes with metal ions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium iodide, typically in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-butyl-4-methylpyridinium iodide when potassium iodide is the nucleophile.

Oxidation: Oxidized derivatives of the pyridinium ring.

Reduction: Reduced forms of the pyridinium ring, potentially leading to the formation of pyridine derivatives.

科学研究应用

Electrochemistry

1-Butyl-4-methylpyridinium chloride is utilized as an electrolyte in electrochemical cells due to its high ionic conductivity and thermal stability. It has been shown to enhance the performance of supercapacitors and batteries by providing a stable ionic medium that facilitates charge transfer .

Organic Synthesis

This compound serves as a solvent and catalyst for various organic reactions, including:

- Alkylation Reactions : It promotes the alkylation of aromatic compounds, enhancing yields and selectivity .

- Synthesis of Pyridinium Salts : The compound is used in the synthesis of other pyridinium salts, which have applications in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound is employed in the development of nanomaterials and coatings. Its unique properties allow for improved adhesion and stability of coatings on various substrates .

Environmental Applications

The compound has potential applications in environmental remediation, particularly in the extraction of heavy metals from wastewater. Its ionic nature allows it to interact effectively with metal ions, facilitating their removal from contaminated water sources .

Case Study 1: Use in Supercapacitors

A study demonstrated that incorporating this compound into supercapacitor electrolytes significantly improved energy density and cycling stability compared to traditional electrolytes. The ionic liquid's low volatility and high thermal stability contributed to enhanced performance .

Case Study 2: Catalytic Activity in Organic Reactions

Research indicated that using this compound as a reaction medium for the alkylation of phenols resulted in higher yields and shorter reaction times compared to conventional solvents. This highlights its effectiveness as a green solvent in organic synthesis .

作用机制

The mechanism by which 1-butyl-4-methylpyridinium chloride exerts its effects varies depending on the application. In catalysis, it can stabilize transition states and intermediates, thereby lowering activation energies and increasing reaction rates. In biological systems, it can interact with cell membranes and proteins, potentially disrupting microbial cell walls and leading to antimicrobial effects.

相似化合物的比较

Key Observations:

Anion Effects: The chloride anion enhances nanoparticle stabilization in nanofluids due to stronger electrostatic interactions . Bromide and tetrafluoroborate variants show higher ionic conductivity but lower thermal stability .

Cation Substituent Position: The 4-methyl group in this compound provides better steric stabilization for nanoparticles compared to 1-butyl-3-methylpyridinium chloride, which has lower viscosity but reduced interfacial structuring .

Alkyl Chain Length: Longer alkyl chains (e.g., butyl vs. ethyl in [EMIM]Cl) increase hydrophobicity and viscosity, making this compound less suitable for cellulose dissolution but more effective in nonpolar media .

Functional Performance in Nanofluids

This compound exhibits unique nanostructuring behavior when used with iron oxide nanoparticles:

- Nanoparticle Stabilization: Stabilizes γ-Fe₂O₃ nanoparticles (~10 nm) without surfactants, unlike 1-butylpyridinium bromide, which requires additional stabilization .

- Viscosity Modulation: Transitions from Newtonian to shear-thinning behavior as nanoparticle concentration increases, contrasting with the consistently Newtonian flow of bromide analogs .

Corrosion Inhibition and Thermal Stability

- 1-Butyl-4-methylpyridinium tetrafluoroborate outperforms the chloride variant in copper corrosion inhibition due to stronger anion adsorption on metal surfaces .

- The chloride variant’s higher melting point (160–162°C vs. 125.6°C for 1-butyl-3-methylpyridinium chloride) suggests greater thermal stability, making it suitable for high-temperature applications .

Pharmaceutical Analysis

- Used alongside [EMIM]Cl for detecting methanesulfonate impurities in delgocitinib, demonstrating superior solvent compatibility compared to imidazolium-based ILs .

生物活性

1-Butyl-4-methylpyridinium chloride (BMPyCl) is an ionic liquid that has garnered attention for its diverse biological activities and applications in various fields. This article explores its biological activity, including toxicity, therapeutic potential, and interactions with biological systems.

- Molecular Formula : C₁₀H₁₆ClN

- Molar Mass : 185.69 g/mol

- Appearance : White to light yellow crystalline solid

- Solubility : Soluble in water and organic solvents

- Melting Point : 158-160°C

Toxicity Studies

Toxicity assessments of BMPyCl have been conducted using various biological models. The compound's effects on organisms such as Aliivibrio fischeri (formerly Photobacterium phosphoreum) have been particularly notable.

Toxicity Data

| Ionic Liquid | EC50 (mg/L) | Remarks |

|---|---|---|

| BMPyCl | 164 | Moderate toxicity compared to other ionic liquids |

| [C4mpy][BF4] | 45.3 | Higher toxicity than BMPyCl |

| [N4,4,4,4][Cl] | 400 | Lower toxicity than BMPyCl |

The above table summarizes the effective concentration (EC50) values from a study evaluating the toxicity of various ionic liquids. BMPyCl demonstrated moderate toxicity, indicating its potential environmental impact but also suggesting avenues for further research into its safety profile .

Antimicrobial Activity

BMPyCl has shown promising antimicrobial properties. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for applications in antimicrobial formulations. For example, studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a disinfectant or preservative .

Cytotoxicity Studies

In vitro studies have indicated that BMPyCl exhibits cytotoxic effects on mammalian cells. The compound's cytotoxicity was evaluated using various cell lines, revealing that while it can induce apoptosis in cancer cells, it also poses risks to normal cells at higher concentrations. This dual effect highlights the need for careful dosage control when considering BMPyCl for therapeutic applications .

Case Studies

- Nanostructuring Applications : BMPyCl has been utilized in synthesizing iron oxide nanofluids. The study demonstrated that BMPyCl facilitated the formation of dendritic nanostructures at the interface with nanoparticles under electric fields. This property is crucial for developing advanced materials with specific rheological behaviors .

- Catalytic Studies : In catalytic processes involving wet peroxide oxidation, BMPyCl has been used as a solvent and catalyst support. Its unique properties allow for enhanced reaction rates and improved product yields in oxidative reactions, showcasing its versatility in chemical synthesis .

常见问题

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing 1-butyl-4-methylpyridinium chloride to ensure high purity for experimental use?

- Methodological Answer : Synthesis typically involves quaternization of 4-methylpyridine with 1-chlorobutane under reflux in anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structure, elemental analysis for stoichiometric validation, and melting point determination (reported mp: 160–162°C) to assess purity . Purity ≥98% can be achieved via recrystallization in acetonitrile or ethanol, with residual halides quantified via ion chromatography .

Q. How does this compound behave in aqueous two-phase systems (ATPS) with organic salts?

- Methodological Answer : Phase diagrams for ATPS containing this ionic liquid and salts (e.g., sodium tartrate, ammonium citrate) are temperature-dependent. Liquid-liquid equilibria studies involve titrating salt solutions into the ionic liquid and monitoring phase separation via cloud-point measurements. Data analysis uses the Merchuk equation to model binodal curves, with tie-line slopes indicating partitioning efficiency. At 298 K, chloride-based systems show lower critical salt concentrations compared to tetrafluoroborate analogs .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported dielectric properties of this compound-based ionanofluids?

- Methodological Answer : Discrepancies arise from nanoparticle dispersion stability and interfacial interactions. Dielectric spectroscopy (frequency range: 10⁻²–10⁶ Hz) should be performed under controlled humidity and temperature. For iron oxide nanofluids, pre-treatment with surfactants (e.g., CTAB) enhances stability. AC conductivity analysis must distinguish electrode polarization effects from bulk ion mobility using equivalent circuit modeling . Comparative studies with bromide/tetrafluoroborate analogs reveal chloride’s higher polarity and stronger hydrogen-bonding capacity, which elevate permittivity .

Q. How does anion selection (Cl⁻ vs. BF₄⁻) in 1-butyl-4-methylpyridinium ionic liquids impact cellulose dissolution mechanisms?

- Methodological Answer : Chloride’s small size and high charge density disrupt cellulose hydrogen bonds more effectively than BF₄⁻. Dissolution efficiency is quantified via optical microscopy (to observe fiber disintegration) and viscosity measurements. For 5 wt% cellulose solutions, chloride achieves complete dissolution at 100°C within 2 hours, whereas BF₄⁻ requires higher temperatures (>120°C). Post-regeneration crystallinity (analyzed via XRD) is lower for chloride, indicating superior disruption of cellulose I structure .

Q. What thermodynamic models best predict the solvation behavior of this compound in mixed-solvent systems?

- Methodological Answer : COSMO-RS (Conductor-like Screening Model for Real Solvents) accurately predicts activity coefficients and phase equilibria in water/alcohol mixtures. Experimental validation involves vapor-liquid equilibria (VLE) measurements via ebulliometry. Chloride’s hydrophilicity results in negative excess molar volumes in aqueous ethanol, contrasting with hydrophobic BF₄⁻ analogs. Gibbs free energy calculations should account for anion-solvent hydrogen bonding .

Q. How can researchers address discrepancies in phase diagrams for this compound-based ATPS across literature studies?

- Methodological Answer : Variations arise from salt purity, ionic liquid water content, and temperature calibration. Reproducibility requires rigorous drying (e.g., vacuum drying at 60°C for 48 hours) and Karl Fischer titration to confirm water content <0.1 wt%. Discrepancies in binodal curves can be minimized using standardized salts (e.g., ≥99% sodium tartrate) and controlled cooling rates (±0.1 K/min) during phase separation .

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。